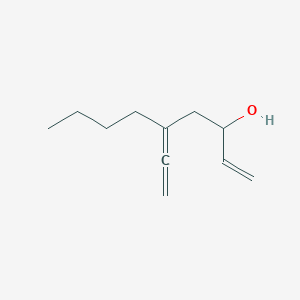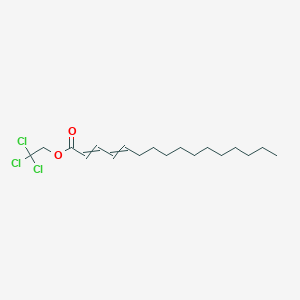![molecular formula C15H17ClN2O B14220874 5-Chloro-4-ethyl-6-{4-[(propan-2-yl)oxy]phenyl}pyrimidine CAS No. 586388-50-3](/img/structure/B14220874.png)
5-Chloro-4-ethyl-6-{4-[(propan-2-yl)oxy]phenyl}pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-4-ethyl-6-{4-[(propan-2-yl)oxy]phenyl}pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a chloro group at the 5th position, an ethyl group at the 4th position, and a 4-[(propan-2-yl)oxy]phenyl group at the 6th position of the pyrimidine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-ethyl-6-{4-[(propan-2-yl)oxy]phenyl}pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethylpyrimidine and 4-[(propan-2-yl)oxy]phenyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent quality and high yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-4-ethyl-6-{4-[(propan-2-yl)oxy]phenyl}pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxide derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
5-Chloro-4-ethyl-6-{4-[(propan-2-yl)oxy]phenyl}pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-Chloro-4-ethyl-6-{4-[(propan-2-yl)oxy]phenyl}pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in biological processes. For example, it may inhibit the activity of certain kinases or bind to specific receptors, leading to the modulation of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-4-ethyl-6-phenylpyrimidine: Lacks the 4-[(propan-2-yl)oxy] group, resulting in different chemical and biological properties.
4-Ethyl-6-{4-[(propan-2-yl)oxy]phenyl}pyrimidine:
Uniqueness
The presence of the chloro group, ethyl group, and 4-[(propan-2-yl)oxy]phenyl group in 5-Chloro-4-ethyl-6-{4-[(propan-2-yl)oxy]phenyl}pyrimidine imparts unique chemical and biological properties to the compound. These structural features contribute to its reactivity, stability, and potential as a bioactive molecule.
Eigenschaften
CAS-Nummer |
586388-50-3 |
|---|---|
Molekularformel |
C15H17ClN2O |
Molekulargewicht |
276.76 g/mol |
IUPAC-Name |
5-chloro-4-ethyl-6-(4-propan-2-yloxyphenyl)pyrimidine |
InChI |
InChI=1S/C15H17ClN2O/c1-4-13-14(16)15(18-9-17-13)11-5-7-12(8-6-11)19-10(2)3/h5-10H,4H2,1-3H3 |
InChI-Schlüssel |
GKADQVAICFEJIK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=NC=N1)C2=CC=C(C=C2)OC(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


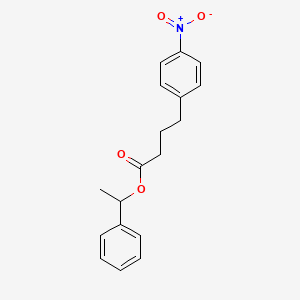
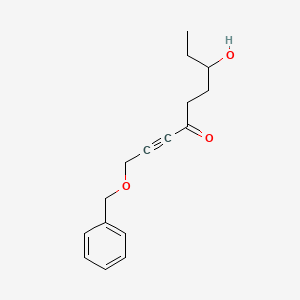
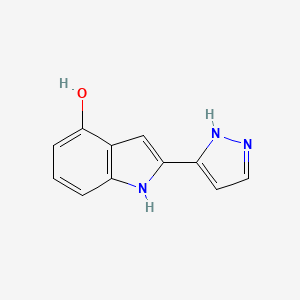
![(Z)-4-hydroxy-3-[(2-methyl-3H-benzimidazol-5-yl)diazenyl]pent-3-en-2-one](/img/structure/B14220813.png)
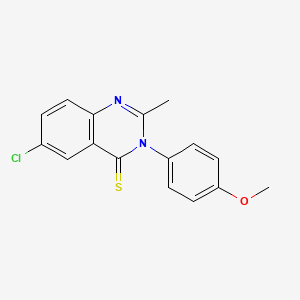
![Benzonitrile, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]-](/img/structure/B14220824.png)
![2-({2-[(Thiophen-3-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14220828.png)
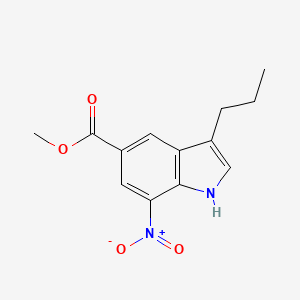
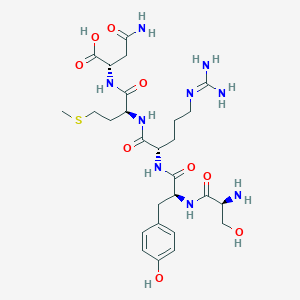
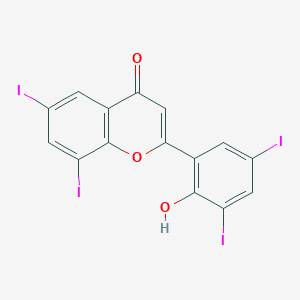
![3-Quinolineethanol, alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-](/img/structure/B14220857.png)
![Phenol, 3,5-dichloro-4-[1,2-diamino-2-(2-chloro-4-hydroxyphenyl)ethyl]-](/img/structure/B14220866.png)
